

An In-depth Technical Guide to (S)-N-Boc-2-cyanomorpholine

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Compound of Interest

Compound Name: (S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912

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This technical guide provides a comprehensive overview of the structure, stereochemistry, and plausible synthetic route for **(S)-N-Boc-2-cyanomorpholine**, a valuable building block for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

(S)-N-Boc-2-cyanomorpholine, systematically named tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a heterocyclic compound featuring a morpholine ring. The nitrogen atom of the morpholine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. A cyano (-C≡N) group is attached to the second position of the morpholine ring.

The stereochemistry at the C2 position is designated as (S), which is crucial for its application in the synthesis of chiral molecules and pharmacologically active compounds. The absolute configuration is denoted by the "(S)" prefix and is represented in the chemical structure below.

Chemical Structure:

Key Structural Features:

- Morpholine Core: A six-membered heterocyclic ring containing both oxygen and nitrogen atoms.

- **Boc Protecting Group:** The tert-butyloxycarbonyl group on the nitrogen atom enhances stability and allows for controlled reactivity in multi-step syntheses.
- **Chiral Center:** The carbon at the 2-position, bonded to the cyano group, is a stereocenter with an (S)-configuration.
- **Cyano Group:** A versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or amides.

Physicochemical and Spectroscopic Data

While extensive experimental data for **(S)-N-Boc-2-cyanomorpholine** is not widely published, the following table summarizes its key identifiers and calculated properties.

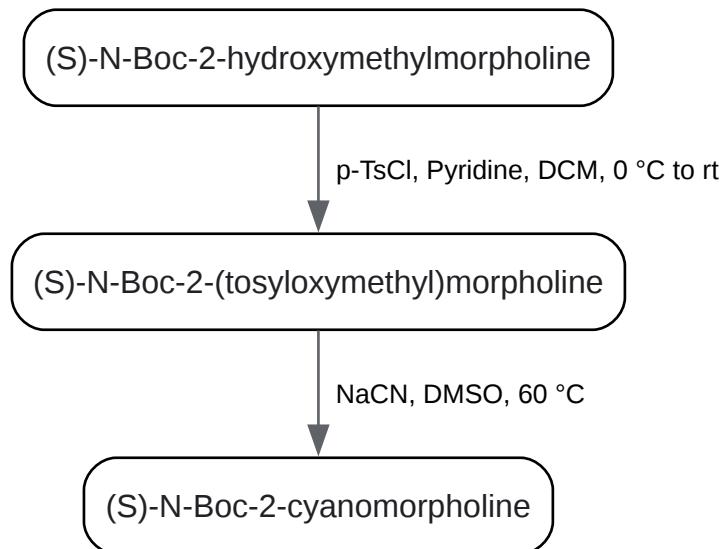
Property	Value	Reference
IUPAC Name	tert-butyl (S)-2-cyanomorpholine-4-carboxylate	
CAS Number	1257856-31-7	
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₃	
Molecular Weight	212.25 g/mol	
SMILES	CC(C)(C)OC(=O)N1CCO-- INVALID-LINK--C1	
Purity	Typically ≥95%	

Synthesis

A specific, detailed experimental protocol for the synthesis of **(S)-N-Boc-2-cyanomorpholine** is not readily available in peer-reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step conversion from the corresponding alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. This involves the activation of the primary alcohol as a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a cyanide salt.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from (S)-N-Boc-2-hydroxymethylmorpholine to **(S)-N-Boc-2-cyanomorpholine**.



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Caption: Proposed synthesis of **(S)-N-Boc-2-cyanomorpholine**.

Representative Experimental Protocol

The following is a representative, general protocol for the synthesis of **(S)-N-Boc-2-cyanomorpholine** from (S)-N-Boc-2-hydroxymethylmorpholine. This protocol is based on standard organic synthesis methodologies and should be adapted and optimized as necessary.

Step 1: Tosylation of (S)-N-Boc-2-hydroxymethylmorpholine

- To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).
- Slowly add p-toluenesulfonyl chloride (p-TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

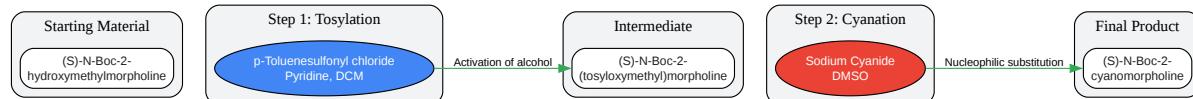
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-2-(tosyloxymethyl)morpholine, which can be used in the next step without further purification.

Step 2: Cyanation of (S)-N-Boc-2-(tosyloxymethyl)morpholine

- Dissolve the crude (S)-N-Boc-2-(tosyloxymethyl)morpholine (1.0 eq.) in dimethyl sulfoxide (DMSO).
- Add sodium cyanide (NaCN, 1.5 eq.) to the solution.
- Heat the reaction mixture to 60 °C and stir for 4-6 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **(S)-N-Boc-2-cyanomorpholine**.

Mandatory Visualization

The logical relationship for the proposed two-step synthesis of **(S)-N-Boc-2-cyanomorpholine** is depicted in the workflow diagram below.

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Caption: Synthetic workflow for **(S)-N-Boc-2-cyanomorpholine**.

- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-N-Boc-2-cyanomorpholine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b571912#s-n-boc-2-cyanomorpholine-structure-and-stereochemistry\]](https://www.benchchem.com/product/b571912#s-n-boc-2-cyanomorpholine-structure-and-stereochemistry)

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